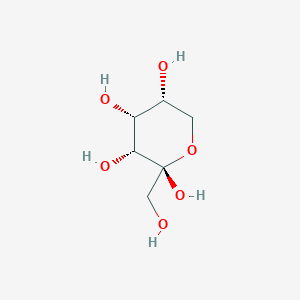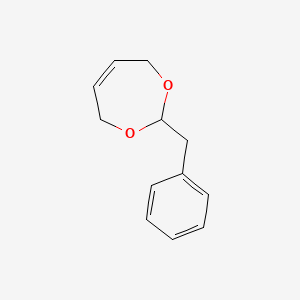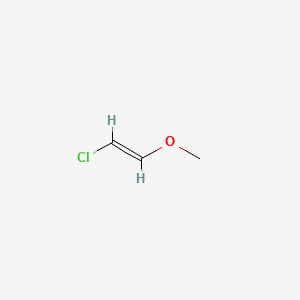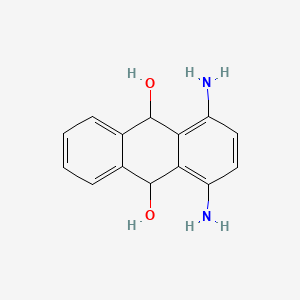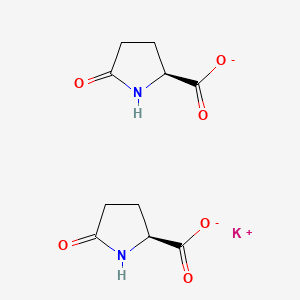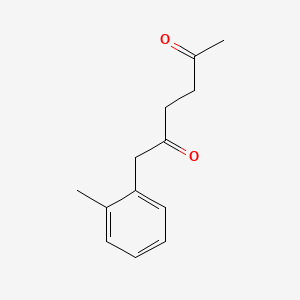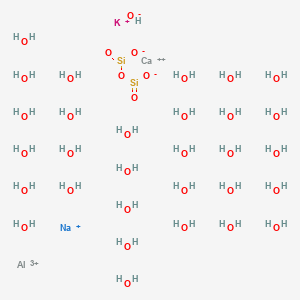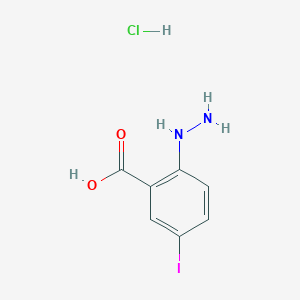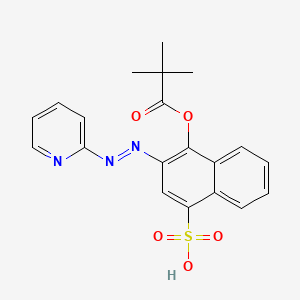
4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- is a chemical compound known for its unique structure and properties It belongs to the class of naphthopyran derivatives, which are characterized by a fused ring system containing both naphthalene and pyran moieties
準備方法
The synthesis of 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxy-1,4-naphthoquinone with phenylacetic acid in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, this compound has shown promise as a potential therapeutic agent.
Medicine: The compound’s potential anti-inflammatory and antioxidant properties have been explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting various diseases.
作用機序
The mechanism of action of 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s cytotoxic effects are believed to be mediated through the induction of apoptosis in cancer cells. This process involves the activation of caspases, which are enzymes that play a crucial role in programmed cell death. Additionally, the compound may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and the induction of oxidative stress .
類似化合物との比較
4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- can be compared with other similar compounds, such as:
4H-Naphtho(2,3-b)pyran-4-one, 3-hydroxy-2-phenyl-: This compound has an additional hydroxyl group, which can influence its chemical reactivity and biological activity.
4H-Naphtho(1,2-b)pyran-4-one, 7-hydroxy-2-phenyl-: The position of the hydroxyl group and the pyran ring fusion differ, leading to variations in their properties and applications.
Naphtho(2,3-b)furan-4,9-dione:
The uniqueness of 4H-Naphtho(2,3-b)pyran-4-one, 2-phenyl- lies in its specific structural arrangement, which imparts unique properties and reactivity compared to its analogs.
特性
CAS番号 |
6051-88-3 |
|---|---|
分子式 |
C19H12O2 |
分子量 |
272.3 g/mol |
IUPAC名 |
2-phenylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C19H12O2/c20-17-12-18(13-6-2-1-3-7-13)21-19-11-15-9-5-4-8-14(15)10-16(17)19/h1-12H |
InChIキー |
KUHLNOSGIHMGFS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC4=CC=CC=C4C=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


